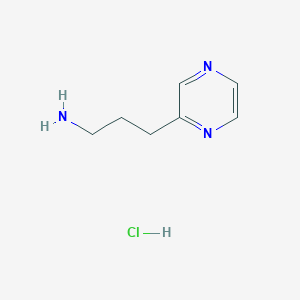

3-(Pyrazin-2-yl)propan-1-amine hydrochloride

CAS No.: 1423031-81-5

Cat. No.: VC2727147

Molecular Formula: C7H12ClN3

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423031-81-5 |

|---|---|

| Molecular Formula | C7H12ClN3 |

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | 3-pyrazin-2-ylpropan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C7H11N3.ClH/c8-3-1-2-7-6-9-4-5-10-7;/h4-6H,1-3,8H2;1H |

| Standard InChI Key | QHXHJSMEOOCWKN-UHFFFAOYSA-N |

| SMILES | C1=CN=C(C=N1)CCCN.Cl |

| Canonical SMILES | C1=CN=C(C=N1)CCCN.Cl |

Introduction

Chemical Identity and Structural Characteristics

3-(Pyrazin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C7H12ClN3 and is registered with the CAS Number 1423031-81-5. The compound is a derivative of pyrazine, featuring a nitrogen-containing heterocyclic structure that contributes to its distinctive chemical properties. Its structural composition includes a pyrazine ring substituted with a propan-1-amine side chain, with the amine group protonated and stabilized as a hydrochloride salt. The presence of this amino group in its structure results in its classification as an amine, specifically a primary amine.

The molecular weight of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride is approximately 173.65 g/mol, placing it in the category of low molecular weight compounds. This relatively small size contributes to its potential utility in drug development, as it satisfies one of the criteria in Lipinski's rule of five for drug-likeness. The structure features a pyrazine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms in the 1,4-positions, connected to a three-carbon chain with an amino group at the terminal position.

Physical and Chemical Properties

The physical and chemical properties of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride are critical for understanding its behavior in various experimental and application contexts. These properties determine its solubility, stability, and reactivity patterns, which are essential considerations for researchers utilizing this compound in their work.

| Property | Characteristic | Value/Description |

|---|---|---|

| Physical State | Appearance | Crystalline solid |

| Solubility | Water | Highly soluble |

| Solubility | Organic Solvents | Soluble in methanol, ethanol, DMSO |

| pH | Solution pH | Acidic |

| Stability | Thermal | Stable under normal conditions |

| Stability | Storage | Recommended storage at -20°C |

| Functional Groups | Primary | Amine group |

| Functional Groups | Secondary | Pyrazine ring |

| Ionization | pKa | Approximate value based on similar structures |

The compound exhibits good solubility in polar solvents due to its ionic nature as a hydrochloride salt, making it readily accessible for various solution-phase reactions and biological assays. Its stability profile indicates reasonable shelf-life under appropriate storage conditions, which facilitates its use in long-term research projects.

Synthesis Methods

The synthesis of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride typically follows established organic chemistry procedures, with several potential routes available depending on the starting materials and desired scale. The most common approach involves the alkylation of pyrazine with 3-chloropropan-1-amine under basic conditions to promote nucleophilic substitution.

General Synthetic Procedure

The standard synthesis procedure for 3-(Pyrazin-2-yl)propan-1-amine hydrochloride can be summarized in a step-wise manner, involving careful control of reaction conditions to ensure optimal yield and purity. The general synthetic pathway typically employs basic conditions, often utilizing sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

For industrial-scale production, the synthesis is typically optimized to focus on yield and purity through batch processing techniques. This involves careful control of reaction parameters such as temperature, pressure, and reagent concentrations to maximize efficiency while maintaining product quality. The purification process generally includes crystallization steps to obtain the final product in high purity.

Alternative Synthesis Approaches

While the direct alkylation method is most common, alternative synthetic approaches to 3-(Pyrazin-2-yl)propan-1-amine hydrochloride have been explored in the literature. These may include reductive amination of appropriate pyrazine-containing aldehydes or ketones, or the reduction of corresponding nitrile or amide precursors. Each alternative method offers distinct advantages in terms of starting material availability, reaction conditions, or functional group tolerance.

The selection of an appropriate synthetic route depends on various factors including available starting materials, desired scale, and specific requirements for purity. Researchers often need to balance these considerations against practical constraints such as reagent costs and environmental impact when designing a synthetic strategy for this compound.

Chemical Reactions and Reactivity

3-(Pyrazin-2-yl)propan-1-amine hydrochloride can participate in numerous chemical reactions, owing to the presence of both the pyrazine ring and the amino group. Understanding these reaction pathways is essential for researchers seeking to utilize this compound as a building block in synthesis or to modify its properties for specific applications.

Reaction Types and Conditions

The reactivity profile of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride encompasses several major reaction types, each proceeding under specific conditions with various reagents. The following table summarizes key reaction categories and their typical conditions:

| Reaction Type | Common Reagents | Conditions | Expected Products |

|---|---|---|---|

| Oxidation | Hydrogen peroxide | Mild acidic conditions | N-oxide derivatives |

| Reduction | Sodium borohydride | Anhydrous conditions | Reduced ring products |

| Substitution | Halogenated reagents, sodium hydroxide | Aqueous or organic solvents | Substituted derivatives |

| Acylation | Acid chlorides, anhydrides | Basic conditions | Amide products |

| Alkylation | Alkyl halides | Basic conditions | Secondary/tertiary amines |

| Complexation | Metal salts | Neutral to basic pH | Coordination complexes |

The choice of reagents and conditions significantly influences the outcome of these reactions, with selectivity and yield being highly dependent on reaction parameters. By carefully controlling these variables, researchers can direct the reactivity toward desired pathways and minimize side reactions.

Mechanism of Action in Biological Systems

The mechanism of action for 3-(Pyrazin-2-yl)propan-1-amine hydrochloride in biological systems involves its interaction with specific biological targets, such as enzymes or receptors. The binding affinity and specificity depend on the structural features of the compound, which enable modulation of biological pathways. The pyrazine ring, being a nitrogen-containing heterocycle, can potentially form hydrogen bonds with receptor sites, while the propylamine chain provides flexibility that may allow the molecule to adopt conformations favorable for binding.

Ongoing research aims to elucidate these pathways further, particularly regarding the compound's potential antimicrobial and anticancer activities. Understanding the precise mechanisms will facilitate the development of more potent and selective derivatives for therapeutic applications.

Applications in Scientific Research

3-(Pyrazin-2-yl)propan-1-amine hydrochloride has found diverse applications across multiple scientific disciplines, serving as a valuable tool for researchers in various fields. Its unique structural features and chemical properties make it particularly useful in certain contexts.

Chemical Research Applications

In the field of chemistry, 3-(Pyrazin-2-yl)propan-1-amine hydrochloride serves as an important building block for the synthesis of more complex molecular structures. Its distinctive functional groups provide opportunities for selective modifications and the creation of libraries of derivatives with varying properties. Researchers utilize this compound in the development of new synthetic methodologies, particularly those involving heterocyclic chemistry and amino group transformations.

The compound also serves as a useful model system for studying reaction mechanisms, particularly those involving nitrogen-containing heterocycles. Its well-defined structure allows for detailed investigation of reaction pathways, kinetics, and thermodynamics, contributing to the broader understanding of organic reaction mechanisms.

Biological and Pharmaceutical Research

In biological and pharmaceutical research, 3-(Pyrazin-2-yl)propan-1-amine hydrochloride has emerged as a compound of interest due to its potential interactions with biological systems. The pyrazine motif is found in various bioactive compounds, including several approved pharmaceutical agents, which has prompted investigations into the biological activities of pyrazine derivatives like this compound.

Researchers have explored its potential antimicrobial and anticancer activities, with preliminary studies suggesting possible mechanisms of action that warrant further investigation. The compound's ability to interact with specific biological targets makes it valuable in structure-activity relationship studies aimed at developing new therapeutic agents. Additionally, its defined structure serves as a starting point for medicinal chemistry optimization programs seeking to enhance potency, selectivity, or pharmacokinetic properties.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride is crucial for rational design of derivatives with enhanced properties. The correlation between structural features and observed activities provides guidance for medicinal chemists and researchers seeking to optimize compounds for specific applications.

Key Structural Elements

-

Pyrazine Ring: This heterocyclic core provides aromaticity and contains two nitrogen atoms that can serve as hydrogen bond acceptors in interactions with biological targets.

-

Propyl Chain: The three-carbon linker between the pyrazine and amino group provides a specific spatial arrangement and flexibility that influences binding characteristics.

-

Primary Amine: This functional group can participate in a range of interactions, including hydrogen bonding, salt bridge formation, and various chemical modifications.

-

Hydrochloride Salt Form: This impacts solubility, stability, and the protonation state of the compound in different pH environments.

Modifications to any of these structural elements can significantly alter the compound's physical properties, chemical reactivity, and biological activity. For example, extending or shortening the alkyl chain between the pyrazine and amine would change the spatial relationship between these groups, potentially affecting receptor binding. Similarly, substitutions on the pyrazine ring could alter electronic properties and introduce new interaction possibilities.

Analytical Methods for Characterization

Accurate characterization of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride is essential for confirming identity, assessing purity, and understanding physical properties. Various analytical techniques are employed for comprehensive characterization of this compound in research and quality control contexts.

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the structural features and purity of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, reveals details about the carbon and hydrogen environments within the molecule, confirming the presence of the pyrazine ring and propylamine chain. Infrared (IR) spectroscopy helps identify functional groups through characteristic absorption bands, while ultraviolet-visible (UV-Vis) spectroscopy provides insights into electronic transitions associated with the aromatic pyrazine system.

Mass spectrometry (MS) is crucial for confirming the molecular weight and fragmentation pattern of the compound, offering additional structural confirmation and aiding in the detection of potential impurities. The combination of these spectroscopic techniques provides a comprehensive structural profile, ensuring accurate identification and characterization of the compound.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride and separating it from related compounds or synthesis byproducts. High-Performance Liquid Chromatography (HPLC) is commonly employed, often with UV detection, to quantify the compound and detect impurities. Various stationary phases and mobile phase compositions can be optimized to achieve effective separation and accurate quantification.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), provides another powerful tool for analysis, especially for more volatile derivatives or for monitoring certain reaction processes. Thin-Layer Chromatography (TLC) serves as a rapid and accessible method for reaction monitoring and preliminary purity assessment during synthesis and purification processes.

Current Research Directions

Research involving 3-(Pyrazin-2-yl)propan-1-amine hydrochloride continues to expand across multiple disciplines, with several promising directions emerging in recent years. Current investigations focus on both fundamental aspects of the compound's chemistry and its potential applications in various fields.

Medicinal Chemistry Investigations

In medicinal chemistry, researchers are exploring the potential of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride and its derivatives as scaffolds for developing new therapeutic agents. The pyrazine core appears in several approved drugs, suggesting that derivatives of this compound might have pharmacological relevance. Studies are investigating possible applications in antimicrobial, anticancer, and neurological therapeutic areas, with structure-activity relationship analyses guiding the design of more potent and selective analogs.

Recent work has focused on optimizing the side chain length and substitution patterns to enhance binding to specific biological targets. Some research groups are incorporating this structural motif into larger molecular frameworks designed to interact with specific enzymes or receptors implicated in disease processes. These medicinal chemistry efforts represent an important frontier in the practical application of 3-(Pyrazin-2-yl)propan-1-amine hydrochloride research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume